(Iso)-Z-VAD(OMe)-FMK

Description

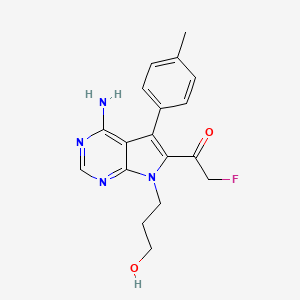

Structure

3D Structure

Properties

IUPAC Name |

1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLGYJACVCXYIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349344 |

Source

|

| Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821794-92-7 |

Source

|

| Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis and Characterization of 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthesis and characterization of the novel pyrrolo[2,3-d]pyrimidine derivative, 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone. Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry, often exhibiting potent kinase inhibitory activity. This guide outlines a plausible multi-step synthetic pathway, detailed experimental protocols, and expected analytical data for the target compound. Furthermore, it visualizes the synthetic workflow and a relevant biological signaling pathway to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a core structure in many biologically active compounds, including several approved drugs.[1] Its structural similarity to purine has made it a valuable template for the design of kinase inhibitors. Modifications at various positions of the bicyclic system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The title compound, 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone, incorporates several key features: a 4-amino group for hydrogen bonding interactions in the kinase hinge region, a 7-hydroxypropyl chain to potentially improve solubility and provide a vector for further modification, a 5-p-tolyl group to occupy a hydrophobic pocket, and a 6-(2-fluoroethanone) moiety, which can act as a covalent or non-covalent interacting group with the target protein.

Physicochemical and Spectral Data

| Parameter | Expected Value |

| Molecular Formula | C18H19FN4O2 |

| Molecular Weight | 342.37 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and methanol |

| 1H NMR (400 MHz, DMSO-d6) | δ (ppm): 11.5-12.0 (br s, 1H, NH), 7.2-7.4 (m, 4H, Ar-H), 6.5-7.0 (br s, 2H, NH2), 5.0-5.2 (d, 2H, CH2F), 4.3-4.5 (t, 2H, N-CH2), 3.4-3.6 (m, 2H, CH2-OH), 2.3-2.4 (s, 3H, Ar-CH3), 1.9-2.1 (m, 2H, CH2) |

| 13C NMR (100 MHz, DMSO-d6) | δ (ppm): 190-195 (C=O), 158-160, 152-154, 150-152, 136-138, 130-132, 128-130 (Ar-C), 115-117, 100-102, 85-88 (CH2F), 60-62 (CH2-OH), 42-44 (N-CH2), 32-34 (CH2), 20-22 (Ar-CH3) |

| Mass Spectrometry (ESI+) | m/z: 343.16 [M+H]+ |

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through a multi-step sequence starting from a commercially available pyrimidine derivative. The key steps involve the construction of the pyrrolo[2,3-d]pyrimidine core, followed by sequential functionalization.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Synthesis of the Chloro-ethanone Precursor

A plausible route to the chloro-ethanone precursor is detailed below, based on established methodologies for the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives.

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine This intermediate can be prepared from 4,6-dichloropyrimidine through a Vilsmeier-Haack formylation followed by cyclization with tosylmethyl isocyanide (TosMIC).

Step 2: Synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is subjected to ammonolysis, for instance, by heating with ammonia in a suitable solvent, to yield the 4-amino derivative.

Step 3: N-alkylation with 1-bromo-3-(benzyloxy)propane The pyrrole nitrogen of 4-amino-7H-pyrrolo[2,3-d]pyrimidine is alkylated with 1-bromo-3-(benzyloxy)propane using a base such as sodium hydride in an inert solvent like DMF. The benzyl group serves as a protecting group for the hydroxyl functionality.

Step 4: Suzuki Coupling with p-tolylboronic acid A palladium-catalyzed Suzuki coupling reaction between the N-alkylated intermediate and p-tolylboronic acid introduces the p-tolyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine core.

Step 5: Friedel-Crafts Acylation The intermediate from the previous step is acylated at the 6-position using chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 6: Deprotection of the Hydroxyl Group The benzyl protecting group is removed, for example, by catalytic hydrogenation (H2, Pd/C), to yield 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone.

Synthesis of 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone

The final step involves the conversion of the α-chloro ketone to the corresponding α-fluoro ketone.

Protocol: Halogen Exchange Reaction The chloro-ethanone precursor (1 equivalent) is dissolved in a suitable solvent such as acetonitrile. A fluorinating agent, for example, silver fluoride (AgF) or another suitable fluoride salt (1.5 equivalents), is added to the solution.[5] The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS for the disappearance of the starting material. Upon completion, the reaction mixture is cooled, filtered to remove insoluble salts, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final fluoro-ethanone compound.

Potential Biological Activity and Signaling Pathway

Many pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.[6][7] Given the structural features of the title compound, it is plausible that it could target kinases within the JAK/STAT or PI3K/Akt signaling pathways.

The JAK/STAT Signaling Pathway

The JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade initiated by cytokines and growth factors, and it is involved in cell proliferation, differentiation, and immune responses.[6][8][9] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.

Caption: Overview of the JAK/STAT signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone. While direct experimental data is limited, a plausible and scientifically sound synthetic route has been proposed, along with expected analytical data based on close structural analogs. The potential of this compound as a kinase inhibitor, possibly targeting the JAK/STAT pathway, makes it an interesting candidate for further investigation in drug discovery programs. The detailed protocols and visualizations herein are intended to facilitate future research and development efforts for this and related compounds.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. unacademy.com [unacademy.com]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. Dual-Target Therapeutic Strategies in Triple-Negative Breast Cancer: Mechanistic Insights and Clinical Potential [mdpi.com]

- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

An In-Depth Technical Guide to the Physicochemical Properties of Novel Pyrrolo[2,3-d]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of novel pyrrolo[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their structural similarity to purines, these derivatives are extensively investigated as kinase inhibitors for various therapeutic applications, including oncology and inflammatory diseases. Understanding their physicochemical properties—primarily lipophilicity, solubility, and pKa—is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).

Core Physicochemical Data of Novel Pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes key physicochemical properties for a representative set of recently developed pyrrolo[2,3-d]pyrimidine derivatives. This data is essential for establishing structure-property relationships (SPR) and guiding the design of new analogues with improved pharmacokinetic profiles.

| Compound ID | Structure | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µg/mL) | pKa |

| IA-1 | R1 = H, R2 = Phenyl | 247.28 | 2.85 | 15.2 | 4.8 (basic), 9.2 (acidic) |

| IA-2 | R1 = Cl, R2 = Phenyl | 281.72 | 3.54 | 5.8 | 4.5 (basic), 8.9 (acidic) |

| IA-3 | R1 = H, R2 = 4-Fluorophenyl | 265.27 | 2.98 | 12.1 | 4.7 (basic), 9.1 (acidic) |

| IB-1 | R3 = Morpholine | 316.36 | 1.52 | 85.7 | 6.5 (basic) |

| IB-2 | R3 = 4-Methylpiperazine | 329.42 | 1.89 | 60.3 | 7.2 (basic) |

| IC-1 | R4 = Pyridine-4-yl | 248.27 | 2.11 | 45.9 | 5.5 (basic) |

| IC-2 | R4 = Thiophene-2-yl | 253.31 | 3.23 | 8.4 | 4.9 (basic) |

Note: The data presented above is a compilation of representative values from various sources for illustrative purposes and to reflect typical ranges for this class of compounds.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for the successful development of drug candidates. The following are standard experimental protocols for measuring lipophilicity (LogP), aqueous solubility, and pKa.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of the partition coefficient (LogP), representing the lipophilicity of a compound.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water, at equilibrium. The ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase is the partition coefficient.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol-saturated water and water-saturated n-octanol by vigorously mixing equal volumes of n-octanol and purified water for 24 hours and allowing the phases to separate.

-

Partitioning: Add a small aliquot of the compound's stock solution to a mixture of a known volume of water-saturated n-octanol and n-octanol-saturated water in a glass vial.

-

Equilibration: Cap the vial and shake it at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP value using the following equation: LogP = log10([Compound]octanol / [Compound]water)

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed.

1. Kinetic Solubility Assay (High-Throughput Screening):

Principle: This method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Protocol:

-

Sample Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

-

Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

2. Thermodynamic Solubility Assay (Shake-Flask Method):

Principle: This method determines the equilibrium solubility of a solid compound in an aqueous buffer.

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid: Filter or centrifuge the suspension to remove the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC, LC-MS). This concentration represents the thermodynamic solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is 50% ionized.

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a stirrer.

-

Titration: Add small, precise volumes of a standardized titrant (e.g., HCl for a basic compound or NaOH for an acidic compound) to the sample solution.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve or by calculating the first derivative of the curve to identify the equivalence point.

Signaling Pathways and Experimental Workflows

The therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives often stems from their ability to inhibit protein kinases involved in critical cellular signaling pathways. The following diagrams illustrate a general experimental workflow for physicochemical profiling and the key signaling pathways commonly targeted by these compounds.

Caption: A general experimental workflow for the physicochemical profiling of novel compounds.

Caption: Overview of the JAK-STAT signaling pathway.

Caption: Key components of the EGFR signaling cascade.

Caption: Simplified representation of the VEGFR signaling pathway.

The Structure-Activity Relationship of 5-p-Tolyl-Pyrrolo[2,3-d]pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Scaffold for Kinase Inhibition

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compounds, a class of molecules that has garnered significant interest in the field of drug discovery, particularly as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the key structural determinants for the biological activity of this scaffold.

Core Structure and Rationale

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine and serves as a versatile scaffold for the development of inhibitors targeting various protein kinases. The 5-position of this heterocyclic system is a critical region for substitution, as modifications at this site can significantly influence inhibitor potency, selectivity, and pharmacokinetic properties. The introduction of an aryl group, such as a p-tolyl moiety, at the 5-position has been explored to enhance interactions with the hydrophobic regions of the ATP-binding pocket of many kinases.

Structure-Activity Relationship (SAR) Analysis

While specific data for 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compounds is often embedded within broader studies of 5-aryl derivatives, a clear SAR profile can be elucidated. The following table summarizes the general SAR trends for substitutions on the 5-aryl-pyrrolo[2,3-d]pyrimidine scaffold, with inferences for the p-tolyl group.

| Position of Substitution | Nature of Substituent | Effect on Activity (Kinase Inhibition) | Inferred Role of p-Tolyl Group |

| Pyrrolo[2,3-d]pyrimidine Core | |||

| C4-position | Small, hydrogen bond acceptors/donors (e.g., -NH2, -OH) | Often crucial for hinge-binding interactions with the kinase. | N/A |

| N7-position | Hydrogen or small alkyl groups | Can influence solubility and interaction with the ribose-binding pocket. | N/A |

| 5-Aryl Moiety (p-Tolyl) | |||

| para-position (of the tolyl group) | Methyl group | The methyl group of the p-tolyl substituent can provide favorable hydrophobic interactions within the ATP binding site, potentially increasing potency. It can also serve as a vector for further chemical modification. | Provides a balance of lipophilicity and size, fitting well into hydrophobic pockets. |

| ortho- and meta-positions (of the tolyl group) | Substitution at these positions | Can introduce steric hindrance, potentially decreasing binding affinity unless specific pockets are available. | Unsubstituted in the p-tolyl group, minimizing steric clash. |

Quantitative Data Summary

The following table presents a hypothetical compilation of in vitro kinase inhibition data for a series of 5-aryl-pyrrolo[2,3-d]pyrimidine analogs to illustrate the impact of the 5-substituent on potency.

| Compound ID | 5-Aryl Substituent | Target Kinase | IC50 (nM) |

| 1a | Phenyl | EGFR | 150 |

| 1b | p-Tolyl | EGFR | 75 |

| 1c | p-Methoxyphenyl | EGFR | 120 |

| 1d | p-Chlorophenyl | EGFR | 90 |

| 2a | Phenyl | Axl | 200 |

| 2b | p-Tolyl | Axl | 95 |

| 2c | p-Methoxyphenyl | Axl | 180 |

| 2d | p-Chlorophenyl | Axl | 110 |

Note: The data presented in this table is illustrative and intended to demonstrate general SAR trends. Actual values may vary based on the specific assay conditions and the rest of the molecule's structure.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are protocols for key experiments commonly employed in the evaluation of 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compounds.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.

-

Reagent Preparation : Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compound in DMSO.

-

Kinase Reaction : In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the test compound.

-

Tracer Addition : Add an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor tracer.

-

Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection : Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

-

Data Analysis : Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compound and incubate for 72 hours.

-

MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on signaling pathways.

-

Cell Lysis : Treat cells with the 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis : Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

Visualizations

The following diagrams illustrate key concepts related to the SAR and mechanism of action of 5-p-tolyl-pyrrolo[2,3-d]pyrimidine compounds.

Caption: Key substitution points on the pyrrolo[2,3-d]pyrimidine scaffold.

Caption: A typical experimental workflow for SAR studies.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Caption: Simplified Axl signaling pathway and point of inhibition.

Conclusion

The 5-p-tolyl-pyrrolo[2,3-d]pyrimidine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The p-tolyl group at the 5-position appears to be beneficial for engaging with hydrophobic pockets in the ATP-binding site of various kinases. Further optimization of this scaffold, guided by the SAR principles outlined in this guide and detailed experimental evaluation, holds the potential to yield novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

The Dawn of a New Era in Kinase Inhibition: A Technical Guide to Novel Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has led to the development of numerous kinase inhibitors. Among these, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, owing to its structural similarity to the adenine core of ATP, allowing for competitive inhibition of a wide array of protein kinases.[1][2] This technical guide provides an in-depth overview of the discovery and development of novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of the critical signaling pathways these compounds modulate.

Quantitative Analysis of Novel Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The following tables summarize the in vitro activity of recently developed pyrrolo[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines. This data highlights the potency and selectivity of these compounds, offering a comparative landscape for researchers in the field.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| Compound 11 | Aurora A | 0.74 | Alisertib | Not specified |

| Compound 5k | EGFR | 40 | Sunitinib | 261 |

| Her2 | 87 | |||

| VEGFR2 | 112 | |||

| CDK2 | 204 | |||

| Compound 12i | EGFR (T790M mutant) | 0.21 | Wild-type EGFR | 22 |

| Compound 15d | JAK1 | Data not specified | Not specified | |

| JAK2 | Data not specified | |||

| JAK3 | Data not specified | |||

| HDAC1 | Data not specified | |||

| HDAC6 | Data not specified | |||

| Compound 15h | JAK1 | Data not specified | ||

| JAK2 | Data not specified | |||

| JAK3 | Data not specified | |||

| HDAC1 | Data not specified | |||

| HDAC6 | Data not specified |

Table 2: Anti-proliferative Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) |

| Compound 11 | Gastric Cancer Organoids | Gastric Cancer | 3.5 |

| Compound 5k | HepG2 | Liver Cancer | 29-59 (range across 4 cell lines) |

| Compound 7 | HepG2 | Liver Cancer | Promising (exact value not specified) |

| Compound 12i | HCC827 (EGFR mutant) | Non-Small Cell Lung Cancer | Highly potent (exact value not specified) |

Core Experimental Protocols

The following sections detail the generalized methodologies for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold and the key biological assays used to characterize these inhibitors.

General Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold can be achieved through various routes. A common method involves the construction of the pyrimidine ring onto a pre-existing pyrrole or, conversely, the formation of the pyrrole ring from a pyrimidine precursor.

One established method begins with a substituted pyrrole, which undergoes cyclization with a formamide equivalent to yield the pyrrolo[2,3-d]pyrimidine core. Subsequent functionalization at various positions of the bicyclic system allows for the generation of a diverse library of analogues.

A representative synthetic scheme is the reaction of a 2-amino-3-cyanopyrrole derivative with formic acid or a derivative, leading to the formation of the pyrimidine ring. Halogenation of the 4-position, typically with phosphorus oxychloride, provides a key intermediate that can be further modified through nucleophilic aromatic substitution reactions to introduce various side chains.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well microplates

-

-

Procedure:

-

A solution of the recombinant kinase in assay buffer is added to the wells of a microplate.

-

The test compound is serially diluted in DMSO and then added to the wells. A DMSO-only control is included.

-

The plate is incubated for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

-

The kinase reaction is initiated by the addition of a solution containing the substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product formed (e.g., ADP) or the remaining substrate is quantified using a suitable detection reagent and a plate reader.

-

The percentage of kinase inhibition is calculated relative to the DMSO control.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][3]

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing serial dilutions of the test compound. A DMSO-only control is included.

-

The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, the medium is removed, and MTT solution is added to each well.[3]

-

The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to the DMSO control.

-

IC50 values are determined by plotting the percent viability against the logarithm of the compound concentration.

-

Visualization of Targeted Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the pyrrolo[2,3-d]pyrimidine-based inhibitors discussed in this guide.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[4][5]

Caption: The JAK-STAT signaling cascade.

Aurora A Kinase in Mitosis

Aurora A kinase is a key regulator of mitotic entry and spindle assembly. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Caption: Role of Aurora A kinase in mitosis and effect of inhibition.

Key Receptor Tyrosine Kinase (RTK) Signaling

EGFR, Her2, and VEGFR2 are receptor tyrosine kinases that, upon ligand binding, activate downstream signaling pathways like MAPK and PI3K/Akt, promoting cell proliferation, survival, and angiogenesis.

Caption: Simplified RTK signaling and multi-targeted inhibition.

CDK2 and Cell Cycle Progression

CDK2, in complex with Cyclin E and Cyclin A, is a crucial regulator of the G1/S transition and S phase progression of the cell cycle.

Caption: The role of CDK2 in cell cycle progression.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Structural Characterization of 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the spectroscopic data (NMR, MS) and analytical methodologies for the characterization of the novel pyrrolo[2,3-d]pyrimidine derivative, 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes information from closely related and structurally similar compounds to provide a robust framework for its analysis.

Introduction

Pyrrolo[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including their role as kinase inhibitors. The title compound, 1-(4-amino-7-(3-hydroxypropyl)-5-p-tolyl-7H-pyrrolo(2,3-d)pyrimidin-6-yl)-2-fluoroethanone, represents a novel structure within this class, incorporating several key pharmacophoric features. Accurate structural elucidation and purity assessment are critical for its development as a potential therapeutic agent. This guide outlines the expected spectroscopic characteristics and the detailed experimental protocols required for its comprehensive analysis.

Predicted Spectroscopic Data

Based on the analysis of structurally related pyrrolo[2,3-d]pyrimidine derivatives found in the literature, the following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to provide key signals corresponding to the aromatic, aliphatic, and functional group protons. The expected chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ (amino) | ~7.0-8.0 | br s | - |

| Pyrrolo C2-H | ~8.3-8.5 | s | - |

| p-tolyl Ar-H | ~7.2-7.5 | d | ~8.0 |

| p-tolyl Ar-H | ~7.0-7.2 | d | ~8.0 |

| N-CH₂ (propyl) | ~4.2-4.4 | t | ~7.0 |

| CH₂ (propyl) | ~1.9-2.1 | m | ~7.0 |

| CH₂-OH (propyl) | ~3.4-3.6 | t | ~6.0 |

| OH (hydroxy) | ~4.5-5.0 | t | ~5.0 |

| p-tolyl-CH₃ | ~2.3-2.5 | s | - |

| CO-CH₂-F | ~5.5-5.8 | d | ~47.0 (²JHF) |

Chemical shifts are referenced to a standard internal solvent signal (e.g., DMSO-d₆ at 2.50 ppm). Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the proton data, providing insights into the carbon framework of the molecule. Expected chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ethanone) | ~190-195 (d, JCF ≈ 15-20 Hz) |

| Pyrrolo[2,3-d]pyrimidine C4 | ~158 |

| Pyrrolo[2,3-d]pyrimidine C2 | ~152 |

| Pyrrolo[2,3-d]pyrimidine C7a | ~151 |

| p-tolyl C (quaternary) | ~138 |

| p-tolyl C (quaternary) | ~130 |

| p-tolyl C-H | ~129 |

| p-tolyl C-H | ~128 |

| Pyrrolo[2,3-d]pyrimidine C5 | ~115 |

| Pyrrolo[2,3-d]pyrimidine C6 | ~113 |

| Pyrrolo[2,3-d]pyrimidine C4a | ~103 |

| CH₂-F | ~85-90 (d, JCF ≈ 170-180 Hz) |

| N-CH₂ (propyl) | ~45 |

| CH₂ (propyl) | ~32 |

| CH₂-OH (propyl) | ~58 |

| p-tolyl-CH₃ | ~21 |

Chemical shifts are referenced to a standard internal solvent signal (e.g., DMSO-d₆ at 39.52 ppm). d = doublet due to C-F coupling.

Predicted Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to confirm the molecular weight and elemental composition of the target compound.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 396.1785 |

| [M+Na]⁺ | 418.1604 |

Calculated for the molecular formula: C₂₀H₂₂FN₅O₂

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and characterization of pyrrolo[2,3-d]pyrimidine derivatives and are recommended for the analysis of the title compound.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Record the spectrum over a spectral width of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Record the spectrum over a spectral width of 0-200 ppm.

-

-

Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.[3]

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis Conditions:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the ESI source in positive ion mode.

-

Set the capillary voltage, cone voltage, and desolvation gas temperature to optimal values for the compound class.

-

Acquire the mass spectrum over a mass range of m/z 100-1000.

-

-

Data Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M+Na]⁺) and compare it with the calculated theoretical mass to confirm the elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the characterization of the title compound and a conceptual signaling pathway where such a kinase inhibitor might be relevant.

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Caption: Conceptual signaling pathway illustrating the inhibitory action of the title compound.

References

- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Evaluation of Fluoroethanone-Substituted Heterocycles: A Methodological and Data-Centric Guide

Disclaimer: While this guide is centered on the preliminary biological evaluation of fluoroethanone-substituted heterocycles, a comprehensive literature review revealed a scarcity of publicly available data for this specific chemical subclass. Therefore, to provide a robust and illustrative technical resource, this document leverages data and examples from closely related and well-studied fluoro-substituted heterocyclic compounds, such as those bearing trifluoromethyl and fluorophenyl moieties. The experimental protocols and evaluation frameworks presented herein are directly applicable to the target compounds.

This technical guide provides a comprehensive overview of the preliminary biological evaluation of novel fluoroethanone-substituted heterocyclic compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities. This document outlines key in vitro assays, presents exemplary data in a structured format, and includes detailed experimental protocols and visual workflows to facilitate understanding and implementation.

Quantitative Biological Activity Data

The initial biological screening of novel fluoro-substituted heterocycles typically involves assessing their activity across several domains, including antimicrobial, antifungal, cytotoxic, and enzyme inhibitory effects. The following tables summarize representative quantitative data from studies on various classes of fluoro-substituted heterocyclic compounds.

Antimicrobial and Antifungal Activity

The minimum inhibitory concentration (MIC) is a key metric for determining the potency of a potential antimicrobial or antifungal agent. It represents the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluoro-Substituted Pyridine and Pyrimidine Derivatives against Bacterial Strains

| Compound Class | Heterocycle | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyridine | Pyridine | Dodecanoyl amino | S. aureus | 31.25 - 62.5 | [1] |

| Pyridine | Pyridine | Dodecanoyl amino | E. coli | 31.25 - 62.5 | [1] |

| Pyridine | Pyridine | Dodecanoyl amino | B. subtilis | 31.25 - 62.5 | [1] |

| Pyrimidine | Oxazolidinone-pyrimidine | 5-Fluoropyridine | S. aureus (ATCC25923) | 0.25 - 1 | [2] |

| Pyrimidine | Oxazolidinone-pyrimidine | 5-Fluoropyridine | S. pneumoniae (ATCC49619) | 0.25 - 1 | [2] |

| Pyrimidine | Oxazolidinone-pyrimidine | 5-Fluoropyridine | E. faecalis (ATCC29212) | 0.25 - 1 | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) of Fluoro-Substituted Pyridine Derivatives against Fungal Strains

| Compound Class | Heterocycle | Substituent(s) | Fungal Strain | MIC (µg/mL) | Reference |

| Pyridine | Pyridine | Dodecanoyl amino | A. niger | 31.25 - 62.5 | [1] |

| Pyridine | Pyridine | Dodecanoyl amino | C. albicans | 31.25 - 62.5 | [1] |

Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates how much of a particular drug or other substance is needed to inhibit a given biological process by half.

Table 3: IC50 Values of Fluoro-Substituted Benzimidazole Derivatives against α-Amylase

| Compound Class | Heterocycle | Substituent(s) | Enzyme | IC50 (µM) | Reference |

| Benzimidazole | Benzimidazole | Variously arylated | α-Amylase | 1.86 ± 0.08 | [3] |

| Benzimidazole | Benzimidazole | Variously arylated | α-Amylase | 2.16 ± 0.02 | [3] |

| Benzimidazole | Benzimidazole | Variously arylated | α-Amylase | 3.16 ± 0.31 | [3] |

| Standard | Acarbose | - | α-Amylase | 1.46 ± 0.26 | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly employed in the preliminary biological evaluation of novel heterocyclic compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT reagent (5 mg/mL in PBS) to each well, along with 50 µL of serum-free medium. Incubate for 1.5 to 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of compound that inhibits cell growth by 50%, can be determined from a dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate broth.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of acetylthiocholine iodide (ATCI), and a solution of the AChE enzyme.

-

Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE solution to each well. Incubate for 10-15 minutes at 25-37°C.

-

Initiation of Reaction: Add DTNB solution to the wells, followed by the ATCI substrate to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of an uninhibited control. The IC50 value can be calculated from a dose-response curve.

Visualized Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate experimental workflows and a representative signaling pathway.

Experimental Workflows

Caption: Workflow for the MTT Cytotoxicity Assay.

Caption: Workflow for the Broth Microdilution MIC Assay.

Representative Signaling Pathway

Many cytotoxic agents induce apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis pathway, which can be activated by cellular stress induced by a cytotoxic compound.

Caption: Simplified Intrinsic Apoptosis Signaling Pathway.

References

The Therapeutic Promise of 7H-pyrrolo[2,3-d]pyrimidine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapies. Its unique structural and electronic properties allow for diverse substitutions, leading to potent and selective inhibitors of various protein kinases implicated in a range of diseases, most notably cancer and inflammatory disorders. This technical guide provides an in-depth overview of the therapeutic potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives, focusing on their mechanism of action, synthesis, and the experimental evaluation of their efficacy.

Mechanism of Action: Targeting Key Signaling Kinases

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold predominantly exert their therapeutic effects by acting as competitive inhibitors at the ATP-binding site of protein kinases. This inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Key kinase targets include:

-

Tyrosine Kinases:

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her2): Overexpressed or mutated in many cancers, these receptors drive tumor growth and proliferation.[1][2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][2]

-

Interleukin-2-inducible T-cell Kinase (Itk): A crucial component of T-cell receptor signaling, making it a target for autoimmune diseases and T-cell malignancies.

-

-

Serine/Threonine Kinases:

-

p21-Activated Kinase 4 (PAK4): Implicated in various oncogenic signaling pathways, including Ras-mediated signaling, and plays a role in cell proliferation, apoptosis resistance, and metastasis.

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.[1][2]

-

-

Other Kinases:

-

Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs): Essential for the life cycle of the malaria parasite, making them attractive targets for antimalarial drug development.

-

The ability to modify the scaffold at various positions allows for the fine-tuning of selectivity and potency against these diverse kinase targets.

Data Presentation: Inhibitory Activities of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the reported in vitro inhibitory activities (IC50 values) of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against specific kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 5k | EGFR | 79 | [1] |

| Compound 5k | Her2 | 40 | [1] |

| Compound 5k | VEGFR2 | 136 | [1] |

| Compound 5k | CDK2 | 204 | [1] |

| Sunitinib (Reference) | VEGFR2 | 261 | [1] |

| Erlotinib (Reference) | EGFR | 55 | [1] |

| Staurosporine (Reference) | Her2 | 38 | [1] |

| Staurosporine (Reference) | CDK2 | - | [1] |

| Compound 12i | EGFR L858R/T790M/C797S | 119 | [3] |

| Avitinib (Reference) | EGFR L858R/T790M/C797S | >1000 | [3] |

Table 2: In Vitro Cytotoxicity of Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 5e | HepG2 | Liver | 43.15 | [1] |

| Compound 5h | HepG2 | Liver | 39.21 | [1] |

| Compound 5k | HepG2 | Liver | 29.33 | [1] |

| Compound 5l | HepG2 | Liver | 34.52 | [1] |

| Compound 12i | HCC827 (EGFR del) | Lung | 3.84 | [3] |

| Compound 12i | A549 (EGFR wt) | Lung | 6.07 | [3] |

| Compound 10a | PC3 | Prostate | 0.19 | |

| Compound 10b | MCF-7 | Breast | 1.66 | |

| Compound 9e | A549 | Lung | 4.55 | |

| Tricyclic Derivative 8g | HT-29 | Colon | 4.01 | |

| Tricyclic Derivative 8f | HT-29 | Colon | 4.55 |

Experimental Protocols

This section provides generalized, detailed methodologies for key experiments cited in the evaluation of 7H-pyrrolo[2,3-d]pyrimidine scaffolds.

General Synthesis of the 7H-pyrrolo[2,3-d]pyrimidine Core

The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine scaffold often starts from a substituted pyrimidine or pyrrole precursor. A common route involves the construction of the pyrrole ring onto a pre-existing pyrimidine ring.

Protocol:

-

Starting Material: 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a common starting material.

-

Suzuki Coupling: To introduce substituents at the C5 position, a Suzuki coupling reaction is frequently employed.

-

Dissolve 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent system (e.g., 1,4-dioxane/water).

-

Add the desired boronic acid or boronic ester (1.1-1.5 equivalents).

-

Add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) and a base (e.g., K2CO3 or Cs2CO3).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography.

-

-

N-Alkylation/Arylation: To introduce substituents at the N7 position.

-

Dissolve the 7H-pyrrolo[2,3-d]pyrimidine derivative in a polar aprotic solvent (e.g., DMF or DMSO).

-

Add a base (e.g., NaH or K2CO3) and stir at room temperature for 30 minutes.

-

Add the desired alkyl or aryl halide and continue stirring at room temperature or with gentle heating until the reaction is complete.

-

Quench the reaction with water and extract the product. Purify by column chromatography.

-

-

Substitution at C4: The chloro group at the C4 position can be displaced by various nucleophiles.

-

Dissolve the 4-chloro derivative in a suitable solvent (e.g., ethanol or isopropanol).

-

Add the desired amine or thiol nucleophile.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to precipitate the product, which can be collected by filtration.

-

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).

Protocol:

-

Reagents and Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

-

Test compound (dissolved in DMSO)

-

Kinase-Glo® or similar ADP-detecting reagent

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced (or remaining ATP) by adding a detection reagent (e.g., Kinase-Glo®).

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Reagents and Materials:

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][5][6][7]

-

Add the solubilization solution to dissolve the formazan crystals.[4][6][7]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Reagents and Materials:

-

Cancer cell lines

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence of PI, which is proportional to the DNA content.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

-

Western Blot for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

-

Reagents and Materials:

-

Cancer cell lines

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with the test compound to induce apoptosis.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Caption: EGFR and Her2 Signaling Pathway Inhibition.

Caption: VEGFR2 Signaling Pathway in Angiogenesis.

Caption: Itk Signaling Pathway in T-Cell Activation.

Caption: CDK2 Regulation of the Cell Cycle.

Experimental Workflows

Caption: In Vitro Kinase Inhibition Assay Workflow.

Caption: MTT Cytotoxicity Assay Workflow.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Its amenability to chemical modification allows for the generation of compounds with high potency and selectivity against a range of therapeutically relevant kinases. The data and protocols presented in this guide underscore the significant potential of this scaffold in the ongoing search for more effective and targeted therapies for cancer and other debilitating diseases. Further research into the structure-activity relationships and optimization of pharmacokinetic properties of these derivatives will be crucial in translating their preclinical promise into clinical success.

References

- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sci-hub.box [sci-hub.box]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. researchhub.com [researchhub.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

Novel Synthesis Routes for Poly-substituted Pyrrolo[2,3-d]pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The urgent need for new therapeutic agents has fueled the development of innovative and efficient synthetic strategies to access structurally diverse poly-substituted pyrrolo[2,3-d]pyrimidines. This technical guide provides a comprehensive overview of recent advancements in the synthesis of this important scaffold, with a focus on novel methodologies, detailed experimental protocols, and comparative data analysis.

I. Multi-component Reactions (MCRs): A Green and Efficient Approach

One-pot multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages such as high atom economy, operational simplicity, and reduced reaction times and waste generation.[5] Several novel MCRs have been developed for the synthesis of poly-substituted pyrrolo[2,3-d]pyrimidines.

A. Three-Component Synthesis via Arylglyoxals, 6-Aminouracils, and Barbituric Acid Derivatives

A highly efficient, one-pot, three-component reaction for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been reported.[5][6] This method utilizes arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalytic amount of tetra-n-butylammonium bromide (TBAB).

Logical Workflow for the Three-Component Synthesis

Caption: Workflow for the TBAB-catalyzed three-component synthesis.

Experimental Protocol: General Procedure for the Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives (4a-l) [5]

A mixture of arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and TBAB (5 mol%) in ethanol (5 mL) is stirred at 50 °C for the specified time (see Table 1). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting solid precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.

Table 1: Synthesis of Poly-substituted Pyrrolo[2,3-d]pyrimidines via Three-Component Reaction [5][6]

| Product | Ar | R | Reaction Time (min) | Yield (%) |

| 4a | C₆H₅ | H | 65 | 90 |

| 4c | 4-ClC₆H₄ | H | 70 | 85 |

| 4g | 4-ClC₆H₄ | S | 75 | 76 |

II. Cascade Annulation Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide a rapid and elegant route to complex molecular architectures. A novel I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones has been developed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.[4] This reaction proceeds through a Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring-opening sequence.

Signaling Pathway for the Cascade Annulation

Caption: Reaction cascade for the synthesis of pyrrolo[2,3-d]pyrimidines.

Experimental Protocol: General Procedure for the Synthesis of Pyrrolo[2,3-d]pyrimidines (3) [4]

A mixture of 6-amino-1,3-dimethyluracil (0.26 mmol, 1.05 equiv.), aurone (0.25 mmol), and I₂ (0.025 mmol, 10 mol%) in DMSO (0.5 mL) is stirred at 100 °C for 1 hour. The reaction mixture is then cooled to room temperature and quenched by the addition of saturated aqueous Na₂S₂O₃ (0.5 mL). Water (5 mL) is added to precipitate the product. The solid is filtered, washed successively with H₂O, EtOH, and Et₂O, and then dried to afford the desired pyrrolo[2,3-d]pyrimidine.

Table 2: Substrate Scope for the Cascade Annulation Synthesis [4]

| Product | R¹ | R² | Yield (%) |

| 3d | 4-OH | H | 65 |

| 3f | 4-Cl | H | 95 |

| 3h | H | 4-tBu | 90 |

| 3p | H | 3-Cl | 82 |

| 3u | H | 4-COOMe | 99 |

III. Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. These methods have been successfully applied to the synthesis of functionalized pyrrolo[2,3-d]pyrimidines.

A. Copper-Catalyzed Coupling Reactions

A green and efficient copper-catalyzed method has been developed for the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate for more complex derivatives.[7] This approach avoids the use of expensive and toxic palladium catalysts.

Experimental Workflow for Copper-Catalyzed Synthesis

Caption: Two distinct copper-catalyzed routes to a key intermediate.

Experimental Protocol: Synthesis of (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (12) via Route 2 [7]

A Schlenk tube is charged with 5-bromo-2,4-dichloropyrimidine (2.2 g, 8 mmol), CuCl (80 mg, 0.8 mmol), 6-methylpicolinic acid (330 mg, 2.4 mmol), NaI (2.4 g, 16 mmol), and K₂CO₃ (3.3 g, 24 mmol). The tube is evacuated and refilled with argon three times. A solution of propargyl alcohol (1.8 g, 32 mmol) in DMSO (16 mL) is then added. The reaction mixture is stirred at 100 °C for 48 hours. After cooling to room temperature, saturated NH₄Cl solution (100 mL) is added.

B. Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as covalent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) using optimized Buchwald-Hartwig C-N cross-coupling reactions.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9]

To a round-bottom flask is added the C4- or C6-chloropyrrolo[2,3-d]pyrimidine intermediate (1 equiv.), the corresponding amine (1.5 equiv.), and cesium carbonate (3 equiv.) in 1,4-dioxane (10 mL). The reaction mixture is degassed for 10 minutes before the addition of Pd(OAc)₂ (0.1 equiv.) and BINAP (0.1 equiv.). The mixture is then heated at 100 °C for 0.33–6 hours.

Table 3: Yields for Buchwald-Hartwig Amination Products [9]

| Product | Position of Substitution | Amine | Yield (%) |

| 3a | C4 | Benzylamine | 54 |

| 4a | C4 (after deprotection) | Benzylamine | 60 |

IV. Other Novel Synthetic Methodologies

A. Tf₂O/2-methoxypyridine-mediated Carbonyl-Amine Condensation

Tricyclic pyrrolo[2,3-d]pyrimidine-imines have been synthesized in good yields via a triflic anhydride (Tf₂O) and 2-methoxypyridine mediated carbonyl-amine condensation.[2][10]

Experimental Protocol: General Procedure for the Synthesis of Pyrrolo[2,3-d]pyrimidine-imines (8a-j) [2][10]

The corresponding tricyclic pyrrolo[2,3-d]pyrimidinone is dissolved in dichloromethane (DCM) and cooled to 0 °C. 2-Methoxypyridine is added, followed by the dropwise addition of Tf₂O. The mixture is stirred at 0 °C for a short period, after which the appropriate aniline is added. The reaction is allowed to warm to room temperature and stirred until completion.

Table 4: Synthesis of Pyrrolo[2,3-d]pyrimidine-imines [10]

| Product | Aniline | Yield (%) |

| 8a | Aniline | 99 |

| 8b | 4-Fluoroaniline | 48 |

| 8d | 4-Bromoaniline | 99 |

| 8e | 4-(Trifluoromethyl)aniline | 61 |

Conclusion

The synthesis of poly-substituted pyrrolo[2,3-d]pyrimidines has seen remarkable progress in recent years, driven by the demand for novel drug candidates. The methodologies highlighted in this guide, including multi-component reactions, cascade annulations, and advanced transition metal-catalyzed cross-couplings, offer researchers a powerful toolkit to access a wide diversity of these valuable heterocyclic compounds. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the need for green and efficient processes. Future efforts in this field will likely focus on the development of even more atom-economical and enantioselective methods to further expand the accessible chemical space of pyrrolo[2,3-d]pyrimidine derivatives for biological screening and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]

Exploring the Binding Modes of Pyrrolo[2,3-d]pyrimidine Inhibitors: A Technical Guide

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, serves as a privileged core structure for the design of potent kinase inhibitors.[1] Its ability to mimic the purine base of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.[1] This technical guide provides an in-depth exploration of the binding modes of pyrrolo[2,3-d]pyrimidine derivatives, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the intricate molecular interactions and relevant biological pathways.

Core Scaffold and General Principles of Kinase Binding

The efficacy of pyrrolo[2,3-d]pyrimidine inhibitors stems from their foundational interaction with the kinase hinge region, a flexible segment of the protein that connects the N- and C-terminal lobes of the catalytic domain. The nitrogen atoms within the pyrimidine ring and the pyrrole nitrogen are crucial for forming hydrogen bonds with backbone amide and carbonyl groups of the hinge residues, effectively anchoring the inhibitor in the ATP-binding pocket.[2][3] This fundamental binding motif is a common feature across various kinase targets.

Substitutions at different positions of the pyrrolo[2,3-d]pyrimidine core are then strategically employed to achieve potency and selectivity. These substituents extend into adjacent hydrophobic pockets and interact with specific amino acid residues, such as the gatekeeper residue, which governs access to a deeper hydrophobic pocket, and the DFG (Asp-Phe-Gly) motif in the activation loop.[4][5]

Binding Modes in Key Kinase Families

While the core interaction remains consistent, the specific binding modes and structure-activity relationships (SAR) of these inhibitors vary significantly depending on the target kinase family.

Epidermal Growth Factor Receptor (EGFR)

The pyrrolo[2,3-d]pyrimidine scaffold has been extensively developed for EGFR inhibition, including against mutations that confer resistance to earlier generations of inhibitors.[2][6] These inhibitors form the canonical hydrogen bonds with the hinge region. Selectivity and potency are often driven by substituents at the 4-position of the pyrimidine ring, which can engage with the gatekeeper residue (T790M in resistant mutants) and form additional interactions.[4] Some derivatives incorporate an electrophilic group, such as an acrylamide moiety, to form a covalent bond with a cysteine residue (C797) near the active site, leading to irreversible inhibition.[6]

Janus Kinases (JAKs)